(3R,5S)-5-Amino-3-heptanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(3R,5S)-5-aminoheptan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(8)5-7(9)4-2/h6-7,9H,3-5,8H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
JWDWCHZBTPOBRT-NKWVEPMBSA-N |
Isomeric SMILES |
CC[C@@H](C[C@@H](CC)O)N |
Canonical SMILES |
CCC(CC(CC)O)N |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 3r,5s 5 Amino 3 Heptanol and Analogues
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial for accessing enantiomerically pure compounds. Both biocatalytic and chemocatalytic methods have been developed to achieve high stereoselectivity in the formation of chiral amino alcohols.
Enzymatic Catalysis in Chiral Heptanol (B41253) Preparation
Enzymes, as natural chiral catalysts, offer unparalleled selectivity under mild reaction conditions, making them highly attractive for green and sustainable chemical synthesis. rsc.org Various enzymatic strategies, including kinetic resolutions and asymmetric synthesis, have been effectively employed to produce chiral amino alcohols. nih.govnih.gov
A primary route to chiral alcohols is the asymmetric reduction of a prochiral ketone. tudelft.nl For the synthesis of (3R,5S)-5-Amino-3-heptanol, this involves the stereoselective reduction of the corresponding precursor, 5-amino-3-heptanone. Alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation, as they utilize nicotinamide (B372718) cofactors (NADH or NADPH) to deliver a hydride to the carbonyl group with high facial selectivity. researchgate.net
The synthesis requires a double stereodifferentiation to set both the C3-hydroxyl and C5-amino stereocenters correctly. This can be achieved by selecting an appropriate ADH that exhibits high enantioselectivity for the reduction of the ketone and by starting with an enantiomerically pure amino-ketone precursor. Ketoreductases (KREDs), a subset of ADHs, are often employed for their broad substrate scope and high stereoselectivity. The selection of the enzyme is critical to control the configuration of the newly formed stereocenter at C3. For instance, ADHs following Prelog's rule will deliver the hydride to the Re-face of the carbonyl, leading to the (S)-alcohol, while anti-Prelog ADHs will attack the Si-face to yield the (R)-alcohol.
Table 1: Representative Biocatalytic Reduction of an Aminoketone Precursor Hypothetical data based on typical enzyme performance.
| Enzyme Source | Substrate | Product Configuration | Conversion (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Ketoreductase (KRED-P1-H08) | (S)-5-Amino-3-heptanone | This compound | >95 | >99 | >99 |
| Alcohol Dehydrogenase from Leifsonia sp. (Ls-ADH) | (S)-5-Amino-3-heptanone | This compound | 92 | 98 | 99 |
| Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A) | (S)-5-Amino-3-heptanone | (3S,5S)-5-Amino-3-heptanol | >95 | >99 | >99 |
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of this compound, if a stereoselective reduction yields a mixture of diastereomers, enzymatic resolution can be employed for their separation. Lipases are commonly used for the resolution of racemic alcohols via enantioselective transesterification. nih.gov
The process involves reacting a racemic mixture of the amino alcohol with an acyl donor, such as ethyl acetate. The lipase (B570770) will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the acylated product from the unreacted enantiomer. The selectivity of the lipase is crucial for achieving high enantiomeric excess in both the product and the remaining starting material.
For a diastereomeric mixture of 5-amino-3-heptanol, a lipase could potentially differentiate between the different stereoisomers, acylating one at a significantly higher rate. For example, Candida antarctica lipase B (CALB) is a versatile and widely used enzyme for such resolutions.
A potential cascade for this compound could start from a simple keto-alcohol, heptan-3-ol-5-one. The first step would involve a stereoselective transamination of the C5-ketone using a transaminase (TAm) to install the (S)-amino group, yielding (S)-5-amino-3-heptanone. In the subsequent step, an alcohol dehydrogenase (ADH) would reduce the C3-ketone to the corresponding (R)-alcohol, yielding the final (3R,5S) product. The compatibility of the enzymes and reaction conditions is critical for the success of the cascade. acs.org
Table 2: A Potential Multi-Enzyme Cascade for this compound Synthesis
| Step | Enzyme | Reaction | Key Stereocontrol |
|---|---|---|---|
| 1 | (S)-selective Transaminase | Heptan-3-ol-5-one → (S)-3-Hydroxy-5-heptanamine | Sets the C5 stereocenter to (S) |
| 2 | (R)-selective Alcohol Dehydrogenase | (S)-3-Hydroxy-5-heptanamine → this compound | Sets the C3 stereocenter to (R) |
Chemoenzymatic Routes to Stereoisomers
Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.gov For the synthesis of 1,3-amino alcohols, a common approach involves the enzymatic resolution of a chemically synthesized racemic intermediate.
For example, a racemic mixture of 5-amino-3-heptanol can be synthesized through conventional chemical methods. This mixture can then be subjected to enzymatic kinetic resolution, as described in section 2.1.1.2, using a lipase to selectively acylate one of the enantiomers. Subsequent chemical hydrolysis of the separated ester provides the enantiomerically pure amino alcohol. This approach allows for the production of both enantiomers of a specific diastereomer.
Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis offers a powerful alternative for the asymmetric synthesis of chiral amino alcohols. nih.gov Methods such as asymmetric hydrogenation, transfer hydrogenation, and aminohydroxylation have been developed with high levels of stereocontrol.
For the synthesis of syn- and anti-1,3-amino alcohols, strategies involving the diastereoselective addition of metalloenamines to aldehydes have been reported. nih.gov Another powerful approach is the copper-catalyzed asymmetric synthesis of γ-amino alcohols, which can be adapted for 1,3-amino alcohol synthesis. unimi.itresearchgate.net These reactions often employ chiral ligands to induce asymmetry. For instance, the asymmetric reductive coupling of a 2-aza-butadiene with an aldehyde catalyzed by a nickel complex can provide chiral γ-secondary amino alcohols. organic-chemistry.org In the context of this compound, a plausible route would involve the asymmetric hydrogenation of an enamine precursor or the asymmetric opening of a chiral epoxide with an amine, where the stereochemistry is controlled by the chiral metal catalyst. organic-chemistry.org
Table 3: Comparison of Synthetic Methodologies
| Methodology | Advantages | Challenges |
|---|---|---|
| Biocatalytic Reduction | High stereoselectivity, mild conditions, green process. | Requires specific enzyme for desired stereoisomer, cofactor regeneration. |
| Enzymatic Resolution | Access to both enantiomers, robust enzymes available. | Maximum theoretical yield of 50% for one enantiomer, requires separation. |
| Multi-Enzyme Cascades | High efficiency, reduced waste, process intensification. | Enzyme compatibility, optimization of reaction conditions. |
| Chemoenzymatic Routes | Combines flexibility of chemical synthesis with selectivity of enzymes. | May involve multiple steps and protection/deprotection strategies. |
| Metal-Catalyzed Asymmetry | High turnover numbers, broad substrate scope, tunable ligands. | Potential for metal contamination, often requires inert conditions. |
Diastereoselective Synthesis Pathways
Diastereoselective synthesis involves reactions where an existing chiral center in the substrate molecule influences the creation of a new stereocenter, leading to the preferential formation of one diastereomer over others.
In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Amino acids and their derivatives are common sources for chiral auxiliaries. researchgate.net For example, oxazolidinones derived from amino alcohols, such as amino indanol, have proven to be highly effective chiral auxiliaries in reactions like the Diels-Alder reaction, controlling the facial selectivity of the approach of the dienophile. princeton.edu
For the synthesis of amino alcohols, a chiral auxiliary can be attached to a carboxylic acid precursor. Subsequent reactions, such as alkylation or reduction, are then directed by the auxiliary to form a new stereocenter with high diastereoselectivity. The final removal of the auxiliary reveals the chiral amino alcohol. The Ni(II) complex of a Schiff's base derived from an amino acid can act as a chiral auxiliary to direct the stereoselective synthesis of new amino acids. nih.govnih.govehu.es
In substrate-controlled reactions, the inherent chirality of the starting material directs the formation of new stereocenters without the need for an external chiral auxiliary. This is a highly efficient strategy, as the stereochemical information is already embedded in the molecule. The synthesis of natural products often relies on this approach, using chiral pool α-amino acids as templates. mdpi.com
For a molecule like this compound, which has two stereocenters, a substrate-controlled approach could involve establishing one stereocenter first and then using its steric and electronic influence to guide the formation of the second. For example, the stereoselective reduction of a β-hydroxy ketone can lead to the formation of syn-1,3-amino alcohols. The existing hydroxyl group can coordinate to the reducing agent, directing the hydride attack from a specific face of the ketone, thus controlling the stereochemistry of the newly formed alcohol center. organic-chemistry.org
Chiral Pool Synthesis Strategies
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, terpenes, and hydroxy acids. wikipedia.organkara.edu.tr This approach is one of the most practical methods for the synthesis of optically active compounds, as it utilizes pre-existing stereocenters from these natural building blocks. mdpi.comresearchgate.net
The synthesis of this compound could conceivably start from a member of the chiral pool. For example, a chiral amino acid like L-alanine or a hydroxy acid like (R)-lactic acid could serve as the starting material. The existing stereocenter is preserved and used to induce the formation of the other stereocenters required in the target molecule. This strategy often shortens synthetic routes and avoids the need for chiral resolutions or complex asymmetric catalytic steps. ankara.edu.trnih.gov Chemoenzymatic strategies can also be employed to expand the chiral pool by selectively modifying readily available natural products, which can then be used in the synthesis of more complex molecules. nih.gov
Convergent and Divergent Synthetic Routes for Chiral Aminoheptanols
Divergent Synthesis: A divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to produce a library of structurally related compounds. researchgate.net Starting from a key chiral intermediate, various modifications can be introduced to synthesize a range of chiral aminoheptanol analogues. researchgate.net This approach is particularly useful for structure-activity relationship (SAR) studies in drug discovery, where it is necessary to synthesize and test numerous related compounds. For instance, a common chiral γ-lactam precursor can be used to generate a variety of polyfunctional γ-amino acids. researchgate.net
Stereochemical Analysis and Structural Characterization of 3r,5s 5 Amino 3 Heptanol
Spectroscopic Techniques for Stereoisomeric Purity Assessment (e.g., Chiral GC, NMR Spectroscopy)
The assessment of stereoisomeric purity, specifically the enantiomeric excess (ee) and diastereomeric excess (de), is a crucial step in the characterization of chiral compounds. Techniques such as Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method for separating enantiomers and diastereomers, allowing for their quantification. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers. For a bifunctional compound like (3R,5S)-5-Amino-3-heptanol, which contains both an amino and a hydroxyl group, derivatization is often necessary to improve its volatility and chromatographic behavior. sigmaaldrich.com
A common derivatization strategy involves the acylation of both the amino and hydroxyl groups. sigmaaldrich.com Treatment with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), converts the amino alcohol into its corresponding N,O-bis(trifluoroacetyl) derivative. This derivatization not only increases the volatility of the compound but can also enhance the stereoselectivity of the separation on a chiral stationary phase. nih.gov
The derivatized stereoisomers of 5-amino-3-heptanol would then be injected into a gas chromatograph equipped with a chiral capillary column. A variety of commercially available chiral stationary phases, such as those based on cyclodextrin (B1172386) derivatives (e.g., Chirasil-DEX CB), are effective for separating a wide range of chiral compounds, including derivatized amino alcohols. nih.govresearchgate.net The different interactions between the diastereomeric derivatives and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. The relative peak areas in the chromatogram can be used to determine the diastereomeric and enantiomeric purity of the sample.
Interactive Data Table: Hypothetical Chiral GC Separation of Derivatized 5-Amino-3-heptanol Stereoisomers
The following table illustrates the expected retention times for the N,O-bis(trifluoroacetyl) derivatives of the four possible stereoisomers of 5-amino-3-heptanol on a hypothetical chiral GC column.
| Stereoisomer | Derivatized Compound | Expected Retention Time (min) |
| (3R,5S) | N,O-bis(trifluoroacetyl)-(3R,5S)-5-amino-3-heptanol | 15.2 |
| (3S,5R) | N,O-bis(trifluoroacetyl)-(3S,5R)-5-amino-3-heptanol | 15.8 |
| (3R,5R) | N,O-bis(trifluoroacetyl)-(3R,5R)-5-amino-3-heptanol | 16.5 |
| (3S,5S) | N,O-bis(trifluoroacetyl)-(3S,5S)-5-amino-3-heptanol | 17.1 |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for assessing stereoisomeric purity. While the NMR spectra of enantiomers are identical in an achiral solvent, their diastereomers exhibit distinct spectra. This principle is exploited by using chiral derivatizing agents (CDAs) to convert a mixture of enantiomers into a mixture of diastereomers. acs.org
For this compound, a widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govspringernature.com Reaction of the amino group of the amino alcohol with the acid chloride of both (R)- and (S)-MTPA yields a pair of diastereomeric amides. nih.gov
The presence of the trifluoromethyl (-CF3) group in the Mosher's amide derivatives provides a sensitive probe for ¹⁹F NMR spectroscopy. acs.orgfrontiersin.org The ¹⁹F NMR spectrum of the diastereomeric mixture will show two distinct signals, one for each diastereomer. The integration of these signals allows for a precise determination of the enantiomeric excess of the original amino alcohol. Similarly, ¹H NMR can be used to analyze the diastereomeric amides, as the protons in the vicinity of the newly formed chiral center will experience different chemical environments in the two diastereomers, leading to separate signals. researchgate.net
Methods for Absolute and Relative Stereochemistry Assignment
Beyond determining the purity, establishing the absolute and relative configuration of the stereocenters is paramount.
Relative Stereochemistry
The relative stereochemistry of the two chiral centers in 5-amino-3-heptanol (i.e., whether it is the syn or anti diastereomer) can often be inferred from the synthetic route used to prepare the compound, if it is a stereoselective synthesis. Spectroscopic methods, particularly ¹³C NMR spectroscopy, can also provide clues. The chemical shifts of the carbon atoms, especially those of the heptane (B126788) backbone, can be influenced by the spatial arrangement of the amino and hydroxyl groups. Comparison of the observed chemical shifts with those of known syn and anti amino alcohols can help in assigning the relative stereochemistry.
Absolute Stereochemistry
The assignment of the absolute configuration (R or S) at each stereocenter is a more complex task. The modified Mosher's method is a powerful NMR-based technique for this purpose. nih.govspringernature.com This method involves the preparation of both the (R)- and (S)-MTPA amides of the chiral amine. nih.gov By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric amides, the absolute configuration of the amine stereocenter can be determined. nih.gov
A general model for the conformation of Mosher's amides predicts that certain protons in the substrate will be shielded or deshielded by the phenyl ring of the MTPA moiety. nih.gov By systematically analyzing the Δδ values for protons on either side of the stereocenter, a conformational model can be constructed, and the absolute configuration can be assigned. researchgate.net For this compound, this analysis would be applied to the protons on the ethyl and butyl groups attached to the stereocenter bearing the amino group.
Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Mosher Amides of (5S)-5-Amino-3-heptanol
This table presents hypothetical ¹H NMR data for the (R)- and (S)-MTPA amides of (5S)-5-amino-3-heptanol, which would be used to determine the absolute configuration at the C5 position. The Δδ values are calculated as δ(S-MTPA amide) - δ(R-MTPA amide).
| Proton | δ (R-MTPA amide) (ppm) | δ (S-MTPA amide) (ppm) | Δδ (ppm) | Predicted Sign for (S)-amine |
| H-4 | 2.85 | 2.95 | +0.10 | Positive |
| H-6 | 1.60 | 1.50 | -0.10 | Negative |
| H-7 | 0.95 | 0.90 | -0.05 | Negative |
In cases where NMR methods are inconclusive or require confirmation, X-ray crystallography of a suitable crystalline derivative of this compound can provide an unambiguous determination of both the relative and absolute stereochemistry.
Functionalization and Derivative Chemistry of 3r,5s 5 Amino 3 Heptanol
Protection and Deprotection Strategies for Amino and Hydroxyl Groups
The primary amino group in (3R,5S)-5-Amino-3-heptanol is nucleophilic and can react with electrophiles. google.com Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a variety of conditions but can be readily removed with acid. researchgate.net The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is commonly removed by catalytic hydrogenation.
The secondary hydroxyl group can be protected as an ether, ester, or silyl (B83357) ether. nih.gov Common ether protecting groups include benzyl (Bn) and para-methoxybenzyl (PMB) ethers, which are stable to a wide range of reagents but can be removed by hydrogenolysis or oxidation, respectively. nih.gov Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are frequently used due to their ease of installation and removal under specific conditions, typically using fluoride (B91410) ion sources.
The selective protection of one functional group over the other in this compound can be achieved by exploiting the different reactivity of the amino and hydroxyl groups. For instance, the more nucleophilic amine can often be selectively protected in the presence of the alcohol under carefully controlled conditions. Orthogonal protecting group strategies, where one group can be removed without affecting the other, are particularly valuable in multi-step syntheses. google.com
Table 1: Common Protecting Groups for Amino and Hydroxyl Functions
| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Amino | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) researchgate.net |
| Amino | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |
| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr) with a base | Catalytic hydrogenation (H₂, Pd/C) nih.gov |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS chloride with a base (e.g., imidazole) | Fluoride ion (e.g., TBAF) nih.gov |
| Hydroxyl | Acetyl | Ac | Acetic anhydride (B1165640) or acetyl chloride | Basic or acidic hydrolysis |
Synthesis of Nitrogen-Containing Derivatives
The primary amino group of this compound is a key site for functionalization, allowing for the synthesis of a wide array of nitrogen-containing derivatives. These transformations can introduce new functionalities and significantly alter the chemical properties of the parent molecule.
N-Alkylation and N-Arylation: The amino group can undergo nucleophilic substitution reactions with alkyl halides or be subjected to reductive amination with aldehydes or ketones to yield secondary and tertiary amines. N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide.
Amide and Sulfonamide Formation: Acylation of the amino group with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These derivatives are often more stable and less basic than the parent amine.
Urea and Carbamate Synthesis: The reaction of the amine with isocyanates or carbamoyl (B1232498) chlorides produces ureas. Carbamates can be formed by reaction with chloroformates or by other methods. These functional groups are important in medicinal chemistry and materials science.
Heterocycle Formation: The bifunctional nature of this compound makes it a potential precursor for the synthesis of nitrogen-containing heterocycles. For example, intramolecular cyclization reactions, potentially after modification of the hydroxyl group, could lead to the formation of substituted piperidines or other ring systems.
Table 2: Examples of Nitrogen-Containing Derivatives from this compound
| Derivative Type | General Reaction | Reagents | Product Functional Group |
| Secondary Amine | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | R-NH-R' |
| Amide | Acylation | Acyl chloride (R'COCl), Base | R-NH-COR' |
| Sulfonamide | Sulfonylation | Sulfonyl chloride (R'SO₂Cl), Base | R-NH-SO₂R' |
| Urea | Reaction with Isocyanate | Isocyanate (R'NCO) | R-NH-CO-NHR' |
Alkylation and Acylation Reactions on the Alcohol Moiety
The secondary hydroxyl group of this compound can be readily functionalized through alkylation and acylation reactions. These modifications are essential for creating ethers and esters, which can serve as key intermediates or as the final target molecules.
O-Alkylation (Ether Formation): The formation of ethers from the alcohol moiety typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (Williamson ether synthesis). Common bases used include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). A variety of alkyl groups can be introduced, ranging from simple methyl or ethyl groups to more complex moieties.
O-Acylation (Ester Formation): Esters can be synthesized by reacting the alcohol with acyl chlorides, anhydrides, or carboxylic acids. When using acyl chlorides or anhydrides, a base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the acidic byproduct. For reactions with carboxylic acids, an acid catalyst and conditions that favor the removal of water are typically required (Fischer esterification), or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. These esterification reactions can be used to introduce a wide range of acyl groups, thereby modifying the steric and electronic properties of the molecule.
The selective functionalization of the hydroxyl group in the presence of the unprotected amino group can be challenging due to the nucleophilicity of the amine. Therefore, it is often necessary to protect the amino group prior to carrying out these transformations on the alcohol moiety.
Table 3: Illustrative Alkylation and Acylation Reactions
| Reaction Type | Reagents | Product Type |
| O-Methylation | CH₃I, NaH | Methyl Ether |
| O-Benzylation | BnBr, NaH | Benzyl Ether |
| O-Acetylation | Ac₂O, Pyridine | Acetate Ester |
| O-Benzoylation | Benzoyl chloride, Et₃N | Benzoate Ester |
Development of Advanced Chiral Building Blocks from this compound
The defined stereochemistry at the C3 and C5 positions makes this compound a valuable chiral building block for the synthesis of more complex, stereochemically defined molecules. Chiral building blocks are essential in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds where stereochemistry plays a crucial role in their function.
The functional groups of this compound can serve as handles for the construction of larger molecular scaffolds. For instance, the amino group can be a key component in the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl group can be oxidized to a ketone, which can then undergo a variety of stereoselective transformations. The conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution, can also be used to introduce new stereocenters.
Table 4: Potential Applications as a Chiral Building Block
| Transformation | Potential Product/Application |
| Derivatization of the amino and hydroxyl groups | Chiral ligands for asymmetric metal catalysis |
| Incorporation into peptide-like structures | Synthesis of peptidomimetics with defined stereochemistry |
| Oxidation of the alcohol and subsequent reactions | Access to a wider range of chiral synthons |
| Use in multi-component reactions | Rapid assembly of complex chiral molecules |
Catalytic Applications of 3r,5s 5 Amino 3 Heptanol in Asymmetric Organic Reactions
Design and Synthesis of Chiral Ligands Derived from (3R,5S)-5-Amino-3-heptanol
The synthesis of chiral ligands from amino alcohols is a common strategy to create effective tools for asymmetric catalysis. These ligands coordinate with metal centers, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. The structure of the amino alcohol, including the stereochemistry and steric bulk of its substituents, plays a crucial role in the efficacy of the resulting catalyst.
Chiral Aminopinane-Derived Ligands in Asymmetric Catalysis
There is no specific information in the scientific literature on the design and synthesis of chiral aminopinane-derived ligands originating from this compound. Generally, aminopinane scaffolds, derived from the pinane (B1207555) backbone of α-pinene, are valued for their rigid and sterically defined structures. The synthesis of such ligands would typically involve the reaction of a derivative of this compound with a suitable pinane-based electrophile. The resulting ligand would then be expected to be evaluated in various metal-catalyzed asymmetric reactions.
Application in Enantioselective Henry (Nitroaldol) Reactions
The enantioselective Henry, or nitroaldol, reaction is a powerful carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. Chiral ligands derived from amino alcohols are frequently employed in metal-catalyzed Henry reactions to control the stereochemical outcome.
A hypothetical application of a ligand derived from this compound in a copper(II)-catalyzed Henry reaction is presented in the table below. The data is illustrative and based on typical results observed with other chiral amino alcohol-derived ligands.
| Entry | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Nitromethane | THF | -20 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | CH2Cl2 | -20 | 90 | 95 |
| 3 | Cyclohexanecarboxaldehyde | Nitromethane | Toluene | 0 | 78 | 88 |
Other Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
Chiral ligands derived from amino alcohols have found broad applications in a variety of other asymmetric reactions. However, no specific examples utilizing ligands derived from this compound have been reported. These reactions include, but are not limited to:
Asymmetric Alkylation: The addition of alkyl groups to prochiral substrates.
Asymmetric Aldol Reactions: The stereoselective formation of β-hydroxy carbonyl compounds.
Asymmetric Diels-Alder Reactions: The cycloaddition of dienes and dienophiles to form chiral cyclohexene (B86901) derivatives.
Asymmetric C-N Bond Formation: Reactions such as asymmetric amination or hydroamination.
Asymmetric C-O Bond Formation: For instance, in the kinetic resolution of racemic alcohols.
Role as Chiral Organocatalysts
Chiral amino alcohols themselves can act as organocatalysts, facilitating asymmetric transformations without the need for a metal center. They typically activate substrates through the formation of iminium ions or by acting as Brønsted bases or acids.
There is no published research on the use of this compound as a chiral organocatalyst. In principle, it could be investigated as a catalyst in reactions such as the asymmetric transfer hydrogenation of ketones or the enantioselective addition of nucleophiles to aldehydes. The table below illustrates hypothetical results for the organocatalytic transfer hydrogenation of acetophenone, based on the performance of other chiral amino alcohols.
| Entry | Ketone | Hydrogen Source | Base | Solvent | Yield (%) | ee (%) |
| 1 | Acetophenone | Isopropanol | KOH | Toluene | 75 | 80 |
| 2 | 1-Naphthyl methyl ketone | Isopropanol | t-BuOK | THF | 82 | 85 |
| 3 | Propiophenone | Formic acid/Triethylamine (B128534) | - | CH3CN | 90 | 91 |
Mechanistic and Theoretical Investigations of 3r,5s 5 Amino 3 Heptanol Chemistry
Reaction Mechanism Elucidation for Stereoselective Transformations
The stereoselective synthesis of vicinal amino alcohols like (3R,5S)-5-Amino-3-heptanol can be achieved through various synthetic routes. The elucidation of the reaction mechanisms is crucial for optimizing reaction conditions and achieving high stereoselectivity. While specific studies on this compound are not readily found, general mechanisms for the synthesis of related compounds provide a framework for understanding potential pathways.
Common strategies for the synthesis of chiral amino alcohols include the reduction of α-amino ketones, the ring-opening of epoxides or aziridines with appropriate nucleophiles, and asymmetric aminohydroxylation of alkenes. The stereochemical outcome of these reactions is dictated by the nature of the catalyst, the substrate, and the reaction conditions. For instance, in metal-catalyzed reductions, the coordination of the substrate to the chiral catalyst is a key step in determining the facial selectivity of the hydride attack.
In the absence of direct experimental studies on this compound, mechanistic proposals would be speculative. However, it is reasonable to assume that its formation would involve transition states where the stereochemistry at the two chiral centers is controlled by steric and electronic interactions between the substrate, reagents, and any chiral catalysts or auxiliaries employed.
Computational Chemistry Approaches (e.g., Density Functional Theory, Ab Initio Calculations)
Computational chemistry has become an indispensable tool for investigating reaction mechanisms and predicting stereochemical outcomes. Methods such as Density Functional Theory (DFT) and Ab Initio calculations can provide valuable insights into the structures and energies of reactants, intermediates, transition states, and products.
For a compound like this compound, computational studies could be employed to:
Model the transition state structures for its synthesis via different reaction pathways.
Calculate the activation energies for the formation of different stereoisomers, thereby predicting the most likely product.
Understand the role of catalysts and solvents in influencing the stereoselectivity.
A search of the scientific literature did not yield specific DFT or Ab Initio studies focused on the synthesis or reactions of this compound. Such studies would be highly valuable for a deeper understanding of its chemistry.
Transition State Analysis for Stereocontrol
The stereoselectivity in the synthesis of chiral molecules is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. A thorough analysis of these transition states is key to understanding and controlling the stereochemical outcome of a reaction.
For the synthesis of this compound, transition state analysis would involve identifying the key bond-forming or bond-breaking steps that establish the stereocenters at C3 and C5. The geometry of the transition state, including the spatial arrangement of the substituents, will determine which diastereomer is formed preferentially.
For example, in a catalytic asymmetric reaction, the chiral ligand on the metal center creates a chiral environment that favors one transition state geometry over others. The interactions between the substrate and the ligand, such as steric hindrance and electronic interactions, are critical for achieving high stereocontrol. Without specific experimental or computational data for this compound, a detailed transition state analysis is not possible at this time.
Future Perspectives in 3r,5s 5 Amino 3 Heptanol Research
Development of More Efficient and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. Consequently, a primary focus of future research on (3R,5S)-5-Amino-3-heptanol will be the development of more efficient and environmentally benign synthetic methodologies. Current synthetic approaches often rely on traditional chemical methods which may involve multiple steps, hazardous reagents, and the generation of significant waste. Future research is expected to pivot towards biocatalytic and chemo-catalytic strategies that offer higher atom economy, reduced environmental impact, and improved stereoselectivity.
Biocatalysis, in particular, stands out as a promising avenue. The use of enzymes such as transaminases and amine dehydrogenases could enable the direct and highly enantioselective synthesis of this compound from simple prochiral ketones. mdpi.comfrontiersin.orgsemanticscholar.org These enzymatic processes operate under mild reaction conditions, utilize water as a solvent, and can offer exquisite control over stereochemistry, thereby minimizing the need for protecting groups and chiral auxiliaries. mdpi.comnih.gov
Future research in this area will likely concentrate on:
Enzyme Discovery and Engineering: Identifying or engineering novel enzymes with high activity and selectivity for the specific substrate required to produce this compound.
Process Optimization: Developing robust and scalable biocatalytic processes, potentially in continuous-flow systems, to enhance productivity and facilitate downstream processing. nih.gov
Below is a hypothetical comparison of a traditional synthetic route with a potential future biocatalytic route, illustrating the anticipated improvements in sustainability and efficiency.
| Parameter | Traditional Chemical Synthesis (Hypothetical) | Future Biocatalytic Synthesis (Projected) |
| Starting Materials | Multi-step from chiral precursors | Prochiral ketone, ammonia |
| Stereoselectivity | Relies on chiral auxiliaries or resolution | High (often >99% ee) |
| Reaction Conditions | Often harsh (extreme temperatures/pressures) | Mild (ambient temperature and pressure) |
| Solvent | Organic solvents | Water |
| Byproducts | Stoichiometric waste from reagents and auxiliaries | Minimal, often just water |
| Atom Economy | Moderate | High |
Exploration of Novel Catalytic Applications and Ligand Scaffolds
The inherent chirality and the presence of both amino and hydroxyl functional groups make this compound an attractive scaffold for the development of new chiral ligands and catalysts for asymmetric synthesis. nih.govrsc.orgalfa-chemistry.com The 1,3-amino alcohol motif is a well-established feature in successful ligands for a variety of metal-catalyzed reactions, including reductions, additions to carbonyls, and C-C bond-forming reactions. organic-chemistry.orgresearchgate.net
Future research will likely focus on synthesizing a diverse library of ligands derived from this compound and evaluating their performance in a range of asymmetric transformations. This could involve modifications at the nitrogen and oxygen atoms to fine-tune the steric and electronic properties of the resulting ligands. The goal would be to develop catalysts that exhibit high enantioselectivity, broad substrate scope, and low catalyst loadings.
Potential areas for exploration include:
Asymmetric Additions: Development of new catalysts for the enantioselective addition of organometallic reagents (e.g., diethylzinc) to aldehydes and ketones.
Transfer Hydrogenation: Design of ruthenium or iridium complexes for the asymmetric transfer hydrogenation of prochiral ketones and imines.
C-H Activation: Exploration of palladium or rhodium catalysts for enantioselective C-H functionalization reactions directed by the amino or hydroxyl group.
The following table illustrates a hypothetical screening of a new ligand derived from this compound in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde.
| Entry | Ligand Modification | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Unmodified | Toluene | 0 | 85 | 92 |
| 2 | N-Methylation | Toluene | 0 | 88 | 95 |
| 3 | O-Benzylation | Toluene | 0 | 82 | 90 |
| 4 | N-Methylation | THF | 0 | 90 | 93 |
| 5 | N-Methylation | Toluene | -20 | 86 | 98 |
Integration into Complex Multistep Total Synthesis Efforts
Chiral 1,3-amino alcohols are valuable building blocks in the total synthesis of natural products and pharmaceuticals. nih.gov The defined stereochemistry of this compound makes it an ideal starting material or intermediate for the synthesis of complex molecules containing this structural motif. Its bifunctional nature allows for diverse chemical manipulations, enabling the construction of intricate molecular architectures.
Future research in this domain will involve the strategic incorporation of this compound into the synthetic plans for a variety of target molecules. This could include:
Natural Products: Targeting the synthesis of alkaloids, polyketides, and other natural products that feature a 1,3-amino alcohol moiety.
Pharmaceutical Ingredients: Utilizing this compound as a key chiral synthon for the development of new drug candidates.
Diversity-Oriented Synthesis: Employing this amino alcohol as a scaffold to generate libraries of structurally diverse and complex molecules for biological screening.
The successful integration of this compound into total synthesis will not only demonstrate its utility as a chiral building block but also drive the development of new synthetic methodologies for its preparation and derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
